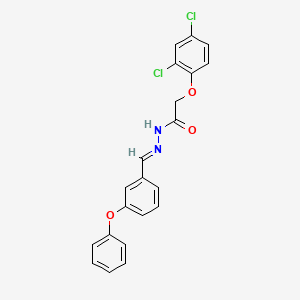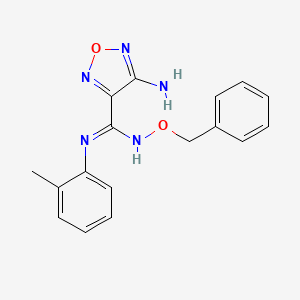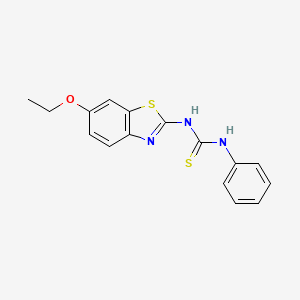![molecular formula C18H22N4O3 B3867772 1-(1-adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea](/img/structure/B3867772.png)
1-(1-adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea
Overview
Description
1-(1-Adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea is a complex organic compound that features an adamantyl group, a nitrophenyl group, and a urea moiety. The adamantyl group is known for its stability and rigidity, making it a valuable component in medicinal chemistry. The nitrophenyl group adds to the compound’s reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea typically involves the reaction of 1-adamantylamine with 3-nitrobenzaldehyde to form an imine intermediate. This intermediate is then reacted with an isocyanate to yield the final urea derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted adamantyl derivatives.
Scientific Research Applications
1-(1-Adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and reactivity.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the compound’s ability to interact with hydrophobic pockets in proteins. The nitrophenyl group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological targets. The urea moiety can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein interaction.
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantyl)ethylamine hydrochloride: Known for its antiviral activity against influenza A virus.
1-Adamantyltrimethylammonium hydroxide: Used in the catalyst industry.
Phenothiazine derivatives containing the adamantyl radical: Studied for their pharmacological activity.
Uniqueness
1-(1-Adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea is unique due to its combination of an adamantyl group, a nitrophenyl group, and a urea moiety. This combination provides a balance of stability, reactivity, and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(3-nitrophenyl)methylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17(21-19-11-12-2-1-3-16(7-12)22(24)25)20-18-8-13-4-14(9-18)6-15(5-13)10-18/h1-3,7,11,13-15H,4-6,8-10H2,(H2,20,21,23)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGVWEIPYTZLRR-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-chlorophenyl)ethyl][(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3867702.png)
![2-methylsulfanylethyl 2-[4-[(E)-[[2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetyl]hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B3867717.png)
![N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B3867720.png)
![4-{[(9-oxo-9H-fluoren-4-yl)carbonyl]amino}benzoic acid](/img/structure/B3867724.png)
![N-[(4-morpholinylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B3867728.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(E)-(2-nitrophenyl)methylideneamino]oxamide](/img/structure/B3867771.png)

![N'-[(1E)-1-(4-nitrophenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B3867779.png)
![2-(1H-indol-3-yl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3867784.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B3867795.png)
![[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate](/img/structure/B3867801.png)
![N-(2-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3867806.png)
